1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-
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Overview
Description
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)- is a complex organic compound belonging to the isoquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with isoquinoline derivatives under acidic conditions, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones under oxidative conditions.
Reduction: Formation of reduced isoquinoline derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry: As a selective inhibitor of hepatitis C virus NS5B polymerase, showing submicromolar potency in HCV replicons.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets. For instance, as an inhibitor of HCV NS5B polymerase, it binds to the non-nucleoside binding site Thumb Site II, preventing the elongation phase of viral RNA replication . This binding is facilitated by the unique structural features of the compound, which allow it to interact specifically with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
1H-Benz[de]isoquinoline-1,3(2H)-dione: A simpler analog without the diethoxy and phenylmethyl substitutions.
6,7-Diethoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the phenylmethyl group.
2-(Phenylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the diethoxy groups.
Uniqueness
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)- is unique due to its combined structural features, which confer specific electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
72894-22-5 |
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Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-benzyl-6,7-diethoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H21NO4/c1-3-27-18-12-10-16-20-17(11-13-19(21(18)20)28-4-2)23(26)24(22(16)25)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
FJHLVFINFGYXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C3C2=C(C=C1)C(=O)N(C3=O)CC4=CC=CC=C4)OCC |
Origin of Product |
United States |
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